2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol
Description
Properties
Molecular Formula |
C10H23NO2 |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-[2-[ethyl(2-methylpropyl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C10H23NO2/c1-4-11(9-10(2)3)5-7-13-8-6-12/h10,12H,4-9H2,1-3H3 |
InChI Key |
DJKAYGBXUMMBHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOCCO)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Tosylation, Azidation, and Catalytic Hydrogenation
One robust method involves:
Step 1: Synthesis of Triethylene Glycol Monobenzyl Ether
Triethylene glycol is reacted with benzyl bromide in an alkaline aqueous solution (sodium hydroxide or potassium hydroxide) via dropwise addition to form triethylene glycol monobenzyl ether. This reaction is performed under controlled temperature to ensure selectivity.
Step 2: Tosylation
The triethylene glycol monobenzyl ether is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of triethylamine and dichloromethane as solvent. The reaction is maintained at 5-10 °C for 1-4 hours to yield 2-[2-(benzyl ethoxy)ethoxy]ethyl-4-methylbenzenesulfonate.
Step 3: Azidation
The tosylated intermediate is reacted with sodium azide in N,N-dimethylformamide (DMF) at 40-60 °C for 1-4 hours to substitute the tosyl group with an azide, forming 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate.
Step 4: Catalytic Hydrogenation
The azide intermediate is subjected to catalytic hydrogenation in ethanol using palladium on carbon (10-20% by mass relative to the substrate) under hydrogen atmosphere at room temperature for 1-4 hours. This step reduces the azide to the corresponding amine, yielding 2-[2-(2-aminoethoxy)ethoxy]ethanol.
This method is adaptable for further amine alkylation to introduce ethyl and isobutyl substituents on the amino group, typically through reductive amination or alkylation reactions.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Triethylene glycol + Benzyl bromide + NaOH/KOH | Room temp | Variable | - | Alkaline aqueous solution, dropwise addition |
| 2 | Triethylene glycol monobenzyl ether + Tosyl chloride + Triethylamine + DCM | 5-10 | 1-4 | - | Tosylation monitored by spot plate |
| 3 | Tosylate + Sodium azide + DMF | 40-60 | 1-4 | 87.1 | Molar ratio tosylate:azide = 1:1.1 |
| 4 | Azide intermediate + Pd/C + H2 + Ethanol | Room temp | 1-4 | - | Catalytic hydrogenation reduction |
Gabriel Synthesis Approach via Phthalimide Intermediate
Another method involves the Gabriel synthesis pathway:
Step 1: Tosylation of Diethylene Glycol
Diethylene glycol is reacted with p-toluenesulfonyl chloride to form 5-tosyloxy-3-oxapentanol.
Step 2: Reaction with Potassium Phthalimide
The tosylated intermediate reacts with potassium phthalimide in dry DMF under reflux (approx. 180 °C) in nitrogen atmosphere for about 20 hours, producing 2-(2-phthalimidoethoxy)ethanol.
Step 3: Hydrazinolysis
The phthalimide protecting group is removed by reaction with hydrazine monohydrate under reflux (~90 °C) for 24 hours, yielding 2-(2-aminoethoxy)ethanol.
Step 4: Purification
The aminoethoxyethanol is purified by repeated chloroform extraction and filtration to remove byproducts. The process includes multiple cycles of chloroform addition and rotary evaporation until no precipitate forms, ensuring high purity.
This method is advantageous for producing high-purity aminoethoxyethanol derivatives without requiring high pressure or extreme conditions.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Diethylene glycol + Tosyl chloride + Base | Room temp | Variable | - | Tosylation to 5-tosyloxy-3-oxapentanol |
| 2 | Tosylate + Potassium phthalimide + DMF | 180 (reflux) | 20 | 55 | Nitrogen atmosphere, reflux |
| 3 | Phthalimide intermediate + Hydrazine monohydrate | 90 (reflux) | 24 | - | Hydrazinolysis to free amine |
| 4 | Purification with chloroform extraction | Room temp | Multiple | - | Repeated extraction and filtration |
Alkylation to Introduce Ethyl and Isobutyl Groups
The final step to obtain This compound involves alkylation of the amino group in 2-(2-aminoethoxy)ethanol with ethyl and isobutyl groups. This can be achieved by:
Reductive amination using corresponding aldehydes or ketones (acetaldehyde for ethyl and isobutyraldehyde for isobutyl) in the presence of reducing agents like sodium cyanoborohydride.
Direct alkylation with ethyl and isobutyl halides under basic conditions.
Details specific to this compound's alkylation are scarce in public patents; however, standard organic synthesis protocols apply.
Summary Table of Preparation Methods
| Method | Key Intermediates | Reaction Types | Advantages | Limitations |
|---|---|---|---|---|
| Tosylation-Azidation-Hydrogenation | Triethylene glycol monobenzyl ether → Tosylate → Azide → Amine | Tosylation, nucleophilic substitution, catalytic reduction | High yield, scalable, well-documented | Requires multiple purification steps, use of palladium catalyst |
| Gabriel Synthesis | Tosylated diethylene glycol → Phthalimide intermediate → Amine | Tosylation, nucleophilic substitution, hydrazinolysis | High purity product, avoids high pressure | Long reaction times, moderate yield |
| Alkylation of amine | 2-(2-aminoethoxy)ethanol + alkylating agents | Reductive amination or alkylation | Direct introduction of ethyl/isobutyl groups | Requires careful control to avoid over-alkylation |
Research Data and Analytical Results
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation to form carbonyl or carboxylic acid derivatives:
-
Reagents : KMnO₄ (acidic/neutral conditions), CrO₃.
-
Products : Ketone or carboxylic acid derivatives, depending on conditions.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | 2-(2-(Ethyl(isobutyl)amino)ethoxy)acetic acid | Selective for primary alcohols |
| CrO₃ | Acetone, 0°C | Corresponding ketone | Steric hindrance limits yield |
Reduction Reactions
The amino group can participate in reductions, though the hydroxyl group is typically unreactive under mild conditions:
-
Reagents : LiAlH₄ (for amide intermediates), H₂/Pd-C.
-
Applications : Functional group interconversion for drug analogs.
Substitution Reactions
The ethoxy chain and amino group facilitate nucleophilic substitutions:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) .
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | Methyl iodide | K₂CO₃, DMF, 50°C | N-Methylated quaternary ammonium compound |
| Acylation | Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative |
Metabolic and Degradation Pathways
In biological systems, the compound likely undergoes:
-
O-dealkylation : Catalyzed by cytochrome P450 enzymes, producing triethylene glycol derivatives .
-
Oxidation : Alcohol dehydrogenase-mediated conversion to carboxylic acids .
Stability and Side Reactions
Scientific Research Applications
2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
Functional and Application Differences
Reactivity: The tertiary amine in this compound enables pH-dependent protonation, useful in catalysis or ion-pair chromatography . The azide group in 2-(2-azidoethoxy)ethan-1-ol facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), critical for bioconjugation .
Toxicity: 2-(2-Methoxyethoxy)ethanol is classified as harmful (H302) due to systemic toxicity, whereas tertiary amines like the target compound lack explicit hazard data but may require handling precautions due to amine reactivity .
Industrial Use: Phenoxy-substituted derivatives (e.g., CAS 9036-19-5) serve as nonionic surfactants in detergents, while methoxyethoxyethanol is a common solvent in paints and coatings .
Biological Activity
2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol, a compound belonging to the class of ethanolamines, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, toxicity profiles, and metabolic pathways based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₉H₁₉N₁O₂
- Molecular Weight: 173.25 g/mol
This compound features an ethyl and isobutyl substitution on the nitrogen atom, which may influence its biological interactions.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For example, studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated that related ethanolamine derivatives can scavenge free radicals effectively, suggesting a potential protective role against oxidative stress .
Anti-inflammatory Effects
Preliminary investigations into the anti-inflammatory potential of similar compounds have shown promise in inhibiting COX-2 and iNOS expression. Such activities are crucial in the context of inflammatory diseases, where reducing these markers can alleviate symptoms and progression .
Acute Toxicity
Acute toxicity studies have indicated that this compound has a relatively low toxicity profile. The LD50 values in rodent models suggest that the compound is less harmful when administered orally or dermally compared to other glycol ethers .
Reproductive and Developmental Toxicity
Research has not conclusively linked this compound to reproductive toxicity at typical exposure levels. However, related compounds in the glycol ether category have shown adverse effects only at significantly high doses .
Metabolism and Pharmacokinetics
The metabolism of this compound likely involves oxidation by alcohol dehydrogenase and cytochrome P450 enzymes, leading to various metabolites. Understanding these metabolic pathways is essential for predicting its biological effects and potential toxicity .
Occupational Exposure
A study examining workers exposed to similar glycol ethers revealed no significant cytogenetic effects, indicating that under controlled exposure conditions, the risks associated with this compound may be minimal .
In Vitro Studies
In vitro studies have shown that this compound can induce sister chromatid exchanges in CHO cells without metabolic activation, highlighting its potential genotoxicity under certain conditions .
Data Summary
| Property | Finding |
|---|---|
| Molecular Weight | 173.25 g/mol |
| Antioxidant Activity | Significant free radical scavenging |
| Anti-inflammatory Activity | Inhibits COX-2 and iNOS expression |
| Acute Toxicity (LD50) | Low toxicity in rodent models |
| Reproductive Toxicity | No significant effects at typical exposure |
Q & A
Q. What are the recommended synthetic routes for 2-(2-(Ethyl(isobutyl)amino)ethoxy)ethan-1-ol, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves alkylation or nucleophilic substitution reactions. Two primary strategies are derived from analogous ethoxylated amines:
- Strategy 1 : Alkylation of a primary amine (e.g., ethyl-isobutylamine) with a halogenated ethoxyethanol derivative (e.g., 2-(2-chloroethoxy)ethanol) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). This method emphasizes stoichiometric control to avoid over-alkylation .
- Strategy 2 : Reductive amination using a ketone intermediate (e.g., 5-(ethyl(isobutyl)amino)pentan-2-one) and subsequent ethoxylation. Catalytic hydrogenation (Pd/C or Raney Ni) ensures selective reduction of imine intermediates .
Q. Key Factors Affecting Yield :
- Temperature: Higher temperatures (>100°C) may degrade ethoxy chains.
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying to prevent hydrolysis .
| Method | Reagents/Conditions | Yield Range | Purity (HPLC) | Source |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12h | 60–75% | ≥95% | |
| Reductive Amination | H₂ (1 atm), Pd/C, EtOH, 50°C | 70–85% | ≥98% |
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- NMR Spectroscopy :
- Mass Spectrometry (LCMS) : Molecular ion [M+H]⁺ at m/z 204.2 (calculated for C₁₀H₂₂NO₂⁺) with fragmentation patterns indicating cleavage at the amine-ethoxy junction .
- HPLC : Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) resolve impurities like unreacted amines or ethoxylated by-products .
Q. What safety precautions are necessary when handling this compound, based on its GHS classification and toxicological profile?
- GHS Hazards : Classified as harmful (H319: eye irritation) and hygroscopic. Store under inert gas (N₂/Ar) to prevent oxidation .
- Exposure Limits : Occupational exposure limits (OELs) for similar ethoxylated amines suggest a threshold of 5 mg/m³ for inhalable dust .
- PPE : Nitrile gloves, safety goggles, and fume hood use are mandatory. Spills require neutralization with dilute acetic acid .
Advanced Research Questions
Q. How can researchers optimize the selectivity of the alkylation step to minimize by-products like over-alkylated amines or ethoxylated oligomers?
- Kinetic Control : Slow addition of the alkylating agent (e.g., 2-chloroethoxyethanol) at 0–5°C reduces exothermic side reactions .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems (water/toluene) .
- By-Product Analysis : LCMS and ²D NMR (HSQC, HMBC) identify oligomers (e.g., dimeric ethoxy chains) for targeted purification .
Q. Data Contradiction Note :
Q. What are the implications of the compound’s hygroscopic nature on its stability in different solvent systems, and how can this be mitigated during storage?
- Stability Studies :
- Mitigation Strategies :
| Solvent | Storage Stability | Degradation Products | Source |
|---|---|---|---|
| DMF (dry) | >6 months at –20°C | None detected | |
| H₂O | <24h at 25°C | Ethylene glycol derivatives |
Q. How can this compound be applied in drug delivery systems or bioconjugation, given its structural similarity to polyethylene glycol (PEG) derivatives?
- Drug Conjugation : The terminal hydroxyl group can be activated for coupling with carboxylic acids (e.g., via CDI or NHS esters). Example: Synthesis of antibody-hapten conjugates using SMCC linkers .
- PEG Mimetics : Ethoxyamine chains improve solubility of hydrophobic APIs (e.g., kinase inhibitors) while reducing immunogenicity compared to traditional PEG .
- In Vitro Data : CPS2 analogs (with similar ethoxyamines) show enhanced CDK2 inhibition (IC₅₀ = 0.8 µM) due to improved aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
